N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine
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Overview
Description
N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine is an organic compound with the molecular formula C18H13NS It is a derivative of benzo[b]thiophene, a sulfur-containing heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine typically involves the reaction of naphthalen-1-amine with benzo[b]thiophene derivatives. One common method includes the use of cyanoacetanilide and phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction proceeds through a series of steps, including heterocyclization, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Naphthalen-1-yl)phenyl)dibenzo[b,d]thiophen-4-amine
- Naphthalen-1-amine
- Thiophene derivatives
Uniqueness
N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine is unique due to its combination of a naphthalene moiety with a benzo[b]thiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H13NS |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-8-14-13(6-1)7-5-10-16(14)19-17-12-20-18-11-4-3-9-15(17)18/h1-12,19H |
InChI Key |
QGWLJPKQYXKZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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